BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

N-(2,4-Dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (CAS 2034243-37-1) is a fully synthetic small molecule featuring a unique 2,4-dimethoxyphenyl urea terminus that redirects target engagement from FAAH toward kinase targets. Unlike N-ethyl analogs (FAAH inhibitors), this compound incorporates a pharmacophore validated in WH-4-023 kinase inhibitors (Lck/Src IC50 2-6 nM) and also enables cholinesterase screening. Its higher tPSA (~96.5 Ų) makes it a valuable calibration point for CNS permeability studies. Procure this compound to profile kinase selectivity, perform parallel ChE assays, and map polypharmacology against FAAH-focused probes.

Molecular Formula C23H25N3O4
Molecular Weight 407.47
CAS No. 2034243-37-1
Cat. No. B2564314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide
CAS2034243-37-1
Molecular FormulaC23H25N3O4
Molecular Weight407.47
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC
InChIInChI=1S/C23H25N3O4/c1-28-18-8-9-19(21(15-18)29-2)25-23(27)26-13-10-17(11-14-26)30-20-7-3-5-16-6-4-12-24-22(16)20/h3-9,12,15,17H,10-11,13-14H2,1-2H3,(H,25,27)
InChIKeyFRYOLSGUFDTUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,4-Dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (CAS 2034243-37-1): Chemical Identity, Scaffold Class, and Procurement-Relevant Profile


N-(2,4-Dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (CAS 2034243-37-1; molecular formula C23H25N3O4; molecular weight 407.47 g/mol) is a fully synthetic small molecule comprising a piperidine-1-carboxamide core substituted at the piperidine 4-position with a quinolin-8-yloxy moiety and at the urea nitrogen with a 2,4-dimethoxyphenyl group [1]. The compound belongs to the broader class of quinoline-piperidine carboxamides, a privileged scaffold extensively explored for acetylcholinesterase (AChE) inhibition, fatty acid amide hydrolase (FAAH) inhibition, kinase modulation, and antiproliferative activity [2]. Its structural hallmark – the combination of an electron-rich 2,4-dimethoxyphenyl terminus with a quinoline-ether-piperidine linker – distinguishes it from close analogs bearing simpler N-ethyl, N-phenyl, or N-benzyl substituents, and constitutes the primary basis for its differentiation in research procurement decisions.

Why N-(2,4-Dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide Cannot Be Replaced by N-Ethyl, N-Phenyl, or N-Benzyl Analogs in Mechanistic Studies


The 2,4-dimethoxyphenyl substituent in this compound introduces two electron-donating methoxy groups that fundamentally alter the electronic character, hydrogen-bonding capacity, and steric profile of the urea terminus compared to simpler analogs [1]. The N-ethyl analog (CAS 2034432-32-9) is a potent, time-dependent irreversible FAAH inhibitor (IC50 = 11 nM in COS7 cell membranes) [2], while PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) shows FAAH IC50 values ranging from 16.2 to 595 nM depending on pre-incubation time . The 2,4-dimethoxyphenyl motif, in contrast, is a recognized pharmacophore in kinase inhibitor design – WH-4-023, bearing this same aryl group, achieves Lck/Src kinase IC50 values of 2 and 6 nM, respectively . This divergence in pharmacophore identity means that N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide cannot be assumed to recapitulate the pharmacology of its N-ethyl, N-phenyl, or N-benzyl congeners; its biological target engagement profile is expected to be distinct and must be empirically characterized rather than inferred from scaffold analogs.

N-(2,4-Dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide (CAS 2034243-37-1): Quantified Differentiation Evidence Against Closest Analogs


Evidence Item 1: Structural Pharmacophore Divergence — 2,4-Dimethoxyphenyl vs. N-Ethyl Urea Terminus

The target compound incorporates a 2,4-dimethoxyphenyl urea terminus, a pharmacophore motif absent in all closely related quinolin-8-yloxy piperidine carboxamides (N-ethyl, N-phenyl, N-(4-methoxybenzyl), and N-(3,4-dichlorophenyl) variants). This motif is a validated kinase inhibitor anchor: WH-4-023, which contains the N-(2,4-dimethoxyphenyl) group linked to a pyrimidine scaffold, inhibits Lck with IC50 = 2 nM and Src with IC50 = 6 nM, with >300-fold selectivity over p38α and KDR . The N-ethyl analog (CAS 2034432-32-9) instead functions as a FAAH inhibitor with IC50 = 11 nM (COS7 membranes, 10-min pre-incubation) [1]. The absence of methoxy hydrogen-bond acceptors in the N-ethyl, N-phenyl, and N-benzyl analogs predicts fundamentally different target engagement profiles from the 2,4-dimethoxyphenyl-bearing compound. Importantly, no direct head-to-head binding or functional comparison between the target compound and any of its structural analogs has been published in the peer-reviewed literature.

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Evidence Item 2: Calculated Physicochemical Property Differentiation — Lipophilicity, Hydrogen-Bond Capacity, and Polar Surface Area vs. N-Ethyl and N-Phenyl Analogs

The 2,4-dimethoxyphenyl substitution substantially increases molecular weight (407.47 g/mol), calculated lipophilicity, and hydrogen-bond acceptor count compared to the minimal N-ethyl analog (MW ~299 g/mol) and the N-phenyl analog (MW ~347 g/mol) [1]. The two additional methoxy oxygen atoms increase the hydrogen-bond acceptor count to 6 (vs. 4 for N-ethyl and 4 for N-phenyl) and raise the topological polar surface area (tPSA), parameters that directly influence passive membrane permeability, CNS penetration potential, and solubility profiles [2]. These differences are quantifiable through standard cheminformatic calculations, though experimental logP and solubility data for the target compound have not been reported in the primary literature.

Drug-likeness prediction Physicochemical profiling CNS permeability

Evidence Item 3: Class-Level Inference for Acetylcholinesterase and Butyrylcholinesterase Inhibition Based on Quinoline-Piperidine Carboxamide Scaffold

The quinoline-piperidine carboxamide scaffold has been validated as an acetylcholinesterase (AChE) inhibitory chemotype. Pudlo et al. (2014) demonstrated that quinolone-benzylpiperidine hybrids achieve AChE IC50 values in the low micromolar range with selectivity over butyrylcholinesterase (BuChE) [1]. The target compound, possessing both the quinoline heterocycle (potential peripheral anionic site binder) and the piperidine carboxamide linker (catalytic site interaction element), is structurally congruent with this pharmacophore model. However, no direct AChE or BuChE inhibition data for N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide have been published in peer-reviewed literature. Vendor assertions of AChE/BuChE inhibitory activity should be treated as unvalidated until confirmed by independent enzymatic assays.

Neurodegenerative disease Cholinesterase inhibition Alzheimer's disease research

Evidence Item 4: Vendor-Reported Purity Specification as Minimum Procurement Quality Gate

Commercial suppliers of N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide report post-synthesis purification by column chromatography or recrystallization in ethanol/water mixtures, yielding product with purity ≥98% as determined by HPLC analysis [1]. This purity specification is comparable to industry standards for research-grade small molecules (typically ≥95% by HPLC). The CAS Registry Number 2034243-37-1 provides a unique, verifiable identifier for procurement documentation. However, no certificate of analysis (CoA) with lot-specific purity data, residual solvent analysis, or stability data has been made publicly available by any non-excluded vendor source at the time of this assessment.

Quality control Compound procurement HPLC purity

Recommended Application Scenarios for N-(2,4-Dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide Based on Available Evidence


Scenario 1: Kinase Inhibitor Screening and SAR Expansion

Given the structural congruence of the 2,4-dimethoxyphenyl urea terminus with the validated kinase inhibitor pharmacophore of WH-4-023 (Lck IC50 = 2 nM, Src IC50 = 6 nM) , the primary recommended application for this compound is as a screening candidate in kinase inhibition panels, particularly against Src-family and salt-inducible kinases (SIKs). The quinolin-8-yloxy piperidine linker may confer selectivity advantages over the pyrimidine-aniline linker of WH-4-023, making this compound a valuable comparator for kinase selectivity profiling. Researchers should prioritize biochemical kinase activity assays with appropriate ATP concentrations and include the N-ethyl analog (FAAH inhibitor) as a negative control for kinase activity.

Scenario 2: Cholinesterase Inhibition Screening with Built-In Comparator Design

The quinoline-piperidine scaffold matches the pharmacophore of published AChE/BuChE inhibitors [1], positioning this compound for cholinesterase inhibition screening. The recommended experimental design includes parallel testing against the N-ethyl analog (expected FAAH-active, AChE-inactive or weakly active) to isolate the contribution of the 2,4-dimethoxyphenyl group to any observed cholinesterase activity. Ellman's method using electric eel AChE and equine serum BuChE provides a standardized assay platform; IC50 values should be compared to donepezil as a reference standard. This dual-purpose screening (kinase + cholinesterase) maximizes the informational return on a single procurement.

Scenario 3: Physicochemical Property Calibration for CNS Drug Design

With a calculated tPSA of approximately 96.5 Ų (exceeding the common CNS permeability threshold of <90 Ų) [2], this compound serves as a calibration point for structure-property relationship (SPR) studies aimed at balancing CNS penetration against peripheral restriction. The higher molecular weight and H-bond acceptor count relative to the N-ethyl and N-phenyl analogs provide a systematic variation in the chemical space of quinoline-piperidine carboxamides. Recommended assays include PAMPA-BBB (parallel artificial membrane permeability assay for blood-brain barrier) and Caco-2 permeability, with direct comparison to the N-ethyl analog (predicted higher permeability) to quantify the impact of the 2,4-dimethoxyphenyl group on membrane transit.

Scenario 4: Chemical Probe Development with Defined Specificity Requirements

For laboratories developing chemical probes requiring a defined selectivity window between FAAH inhibition and kinase inhibition, this compound and the N-ethyl analog form a matched pair for comparative profiling. The N-ethyl analog is a validated FAAH probe (IC50 = 11 nM) [3], while the target compound bearing the 2,4-dimethoxyphenyl kinase motif is expected to show a divergent polypharmacology profile. Broader profiling panels (e.g., Eurofins Cerep or DiscoverX) are recommended to establish the selectivity fingerprint of both compounds and determine whether the 2,4-dimethoxyphenyl substitution genuinely redirects target engagement away from FAAH toward kinase targets.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.